Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Systematic Nomenclature and Structural Identification of Methyl 3-(((tert-Butoxycarbonyl)Amino)Methyl)Imidazo[1,2-a]Pyridine-6-Carboxylate
IUPAC Nomenclature and Constitutional Analysis
The IUPAC name This compound reflects the compound’s bicyclic core and substituent arrangement. The parent structure, imidazo[1,2-a]pyridine, consists of a fused imidazole and pyridine ring system, where the imidazole moiety is annulated at the 1,2-positions of the pyridine. Numerical indexing assigns priority to the pyridine nitrogen, with positions 1–8 designated clockwise from this atom.
At position 3 of the fused system, a ((tert-butoxycarbonyl)amino)methyl group is attached. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, forming a carbamate linkage (-NHCOO-) with the methylene bridge. Position 6 hosts a methyl ester (-COOCH3), a common carboxylate derivative that enhances solubility and stability. The full constitutional formula is C16H20N3O4 , derived from the imidazo[1,2-a]pyridine core (C7H6N2) modified by the Boc-aminomethyl (C6H12N1O2) and methyl ester (C2H3O2) groups.
Comparative Evaluation of CAS Registry Numbers and Alternative Systematic Names
While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, analogous compounds offer insights into naming conventions. For example, methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS 248919-96-2) shares the methyl ester and amino substituents but differs in their positions and the absence of the Boc group. Similarly, tert-butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a]diazepine-8(9H)-carboxylate (CAS 1250997-48-8) illustrates the use of Boc protection in related heterocycles.
Alternative systematic names for the target compound include:
- Methyl 3-[(tert-butoxycarbonylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate
- Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-[[(tert-butoxycarbonyl)amino]methyl]-, methyl ester
These variants emphasize the Boc-protected aminomethyl substituent and esterification at position 6, aligning with IUPAC’s additive and substitutive nomenclature rules.
Table 1: Comparative CAS Registry Data for Related Imidazo[1,2-a]Pyridine Derivatives
Structural Relationship to Imidazo[1,2-a]Pyridine Carboxylate Derivatives
The target compound belongs to a broader class of imidazo[1,2-a]pyridine carboxylates, which are pharmacologically significant due to their bioisosteric resemblance to purine nucleotides. Key structural differentiators include:
- Boc-Protected Aminomethyl Group : Unlike simpler amino derivatives (e.g., 8-aminoimidazo[1,2-a]pyridines), the Boc group enhances stability during synthetic workflows, particularly in solid-phase peptide synthesis or cross-coupling reactions.
- Esterification at Position 6 : Methyl esters are frequently employed as prodrug moieties or intermediates for carboxylic acid derivatives, as seen in antiviral and antibacterial agents.
Comparative analysis with naphthoimidazo[1,2-a]pyridines (e.g., naphtho[1',2':4,5]imidazo[1,2-a]pyridine-5-carboxylates) reveals that the absence of fused aromatic rings in the target compound simplifies its synthesis while retaining modularity for further functionalization.
Table 2: Structural Features of Select Imidazo[1,2-a]Pyridine Derivatives
This structural framework underscores the compound’s versatility as a scaffold for drug discovery, enabling targeted modifications to optimize pharmacokinetic or binding properties.
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)17-8-11-7-16-12-6-5-10(9-18(11)12)13(19)21-4/h5-7,9H,8H2,1-4H3,(H,17,20) |
InChI Key |
IZQKUMXBSJFGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C2N1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis typically begins with the formation of the imidazo[1,2-a]pyridine scaffold, which is a bicyclic heterocycle combining imidazole and pyridine rings. The general approach involves:
- Cyclization of 2-aminopyridine derivatives with appropriate carbonyl-containing compounds (such as α-haloketones or aryl ketones) to form the imidazo[1,2-a]pyridine core.
- Use of oxidative conditions or catalysts like potassium persulfate (K₂S₂O₈) and iodine (I₂) to facilitate ring closure and methylene insertion from dimethyl sulfoxide (DMSO) as a methylene donor.
This approach has been validated in the synthesis of various imidazo[1,2-a]pyridine derivatives and related compounds.
Introduction of the Aminomethyl Side Chain with Boc Protection
The key functional group in the target compound is the tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 3-position of the imidazo[1,2-a]pyridine ring. This is typically introduced by:
- Reacting the imidazo[1,2-a]pyridine intermediate with Boc-protected aminomethyl reagents or by Boc protection of a free aminomethyl group after its installation.
- Commonly, the aminomethyl group is introduced via nucleophilic substitution or reductive amination at the 3-position, followed by protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as DMAP (4-dimethylaminopyridine) or triethylamine.
The Boc group serves to protect the amine functionality during subsequent synthetic steps and purification, preventing side reactions.
Esterification at the 6-Position
The methyl ester group at the 6-position is introduced either by:
- Direct esterification of the corresponding carboxylic acid intermediate using methanol under acidic or basic conditions.
- Alternatively, the ester group can be retained throughout the synthesis if starting from methyl 2-aminonicotinate derivatives, which undergo cyclization to yield the imidazo[1,2-a]pyridine-6-carboxylate ester directly.
This esterification is critical for solubility and biological activity, and its integrity is maintained by careful reaction condition control.
Typical Reaction Conditions and Purification
- Solvents: Common solvents include acetonitrile, dichloromethane, methanol, and dimethylformamide depending on the step.
- Catalysts and reagents: Potassium persulfate and iodine for oxidative cyclization; Boc anhydride with bases for protection; methylating agents or esterification catalysts for ester formation.
- Purification: Final products are purified by recrystallization (ethanol/water mixtures) or column chromatography using silica gel and solvent gradients such as dichloromethane/methanol.
Analytical monitoring is performed by thin-layer chromatography (TLC), with typical Rf values around 0.3 in dichloromethane/methanol (9:1), and structural confirmation is done by NMR and mass spectrometry.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization to form imidazo[1,2-a]pyridine core | 2-Aminopyridine derivative + α-haloketone or aryl ketone, K₂S₂O₈, I₂, DMSO | Formation of bicyclic imidazo[1,2-a]pyridine scaffold |
| 2 | Introduction of aminomethyl group | Nucleophilic substitution or reductive amination | Aminomethyl side chain installed at 3-position |
| 3 | Boc protection of amino group | Di-tert-butyl dicarbonate (Boc anhydride), base (DMAP or triethylamine) | Stable Boc-protected aminomethyl group |
| 4 | Esterification at 6-position | Methanol, acid or base catalysis | Methyl ester formed or retained |
| 5 | Purification | Recrystallization or silica gel chromatography | High purity product obtained |
Research Findings and Notes
- The Boc protection is essential to prevent side reactions during the synthesis and to facilitate purification.
- Oxidative cyclization using potassium persulfate and iodine is a mild and efficient method to construct the imidazo[1,2-a]pyridine core.
- The methyl ester group at the 6-position is stable under the reaction conditions used for Boc protection and cyclization.
- Solid-phase synthesis methods have been developed for related imidazo[1,2-a]pyridine derivatives, which may offer alternative routes for library synthesis but are less common for this specific compound.
- Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Scientific Research Applications
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing new drugs, particularly for treating infectious diseases such as tuberculosis.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Material Science: The compound’s structural characteristics make it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s desired effects .
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related imidazo[1,2-a]pyridine derivatives:
Substituent Variations at C3 and C6
Table 1: Key Structural and Functional Comparisons
Biological Activity
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound characterized by its imidazo[1,2-a]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), which plays a significant role in various diseases, including cancer and neurological disorders. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₅H₁₉N₃O₄, with a molecular weight of approximately 305.33 g/mol. The presence of the imidazo and pyridine rings suggests significant biological activity related to RNA methylation processes and gene expression modulation.
Inhibition of METTL3
Research indicates that this compound acts as an inhibitor of METTL3, affecting RNA methylation and influencing gene expression associated with proliferative disorders. The inhibition of METTL3 may lead to alterations in cellular functions that are crucial for the progression of various diseases.
Pharmacological Properties
A comprehensive review of imidazo[1,2-a]pyridine derivatives shows a wide range of biological activities:
- Anticancer : Compounds with similar structures have demonstrated significant anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial : The imidazo[1,2-a]pyridine scaffold has been associated with antibacterial and antifungal properties.
- Neurological Effects : Some derivatives exhibit neuroprotective effects, suggesting potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity. Key findings include:
- Functional Group Modifications : The introduction of various functional groups can significantly affect the potency and selectivity of the compound against specific biological targets.
- Molecular Docking Studies : These studies provide insights into how this compound interacts at the molecular level with METTL3 and other proteins involved in cellular signaling pathways.
Case Studies
Recent studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Cancer Research : A study demonstrated that similar compounds exhibited IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity.
- Neuroprotection : Research on imidazo[1,2-a]pyridine analogs showed protective effects against neurodegeneration in animal models.
Comparative Analysis
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-bromo-2-(((tert-butoxycarbonyl)(methyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate | Structure | Incorporates bromine which may enhance reactivity |
| Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate | Structure | Directly exposes amino functionality for further reactions |
| Methyl 4-(tert-butoxycarbonyl)aminomethylpyridine-2-carboxylate | Structure | Features a pyridine instead of imidazole |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
